![molecular formula C22H27NO5 B4929167 (3,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B4929167.png)
(3,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone
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Overview
Description
(3,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone, also known as DPM, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (3,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and prostaglandins. It may also act as an antioxidant, protecting cells from oxidative stress.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as inhibit tumor growth. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (3,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone in lab experiments is its relatively low toxicity. However, its solubility in water is limited, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several potential future directions for research on (3,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone. One area of interest is its potential as a treatment for neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to determine its efficacy in treating these conditions. Additionally, there is potential for (3,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone to be used in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of (3,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone involves a multistep process that begins with the reaction of 3,4-dimethoxybenzaldehyde with 2-hydroxy-6-methoxybenzylamine to form the intermediate product, 1-(2-hydroxy-6-methoxybenzyl)-3,4-dimethoxybenzene. This intermediate product is then reacted with piperidine and acetic anhydride to form the final product, (3,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone.
Scientific Research Applications
(3,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone has been the focus of scientific research due to its potential as a therapeutic agent for various medical conditions. Studies have shown that (3,4-dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl]methanone has anti-inflammatory, analgesic, and antitumor properties. It has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[1-[(2-hydroxy-6-methoxyphenyl)methyl]piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-26-19-8-4-7-18(24)17(19)14-23-11-5-6-16(13-23)22(25)15-9-10-20(27-2)21(12-15)28-3/h4,7-10,12,16,24H,5-6,11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUXFRBKTCGNTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2CCCN(C2)CC3=C(C=CC=C3OC)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxyphenyl)[1-(2-hydroxy-6-methoxybenzyl)piperidin-3-yl]methanone |
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